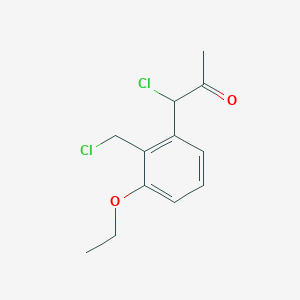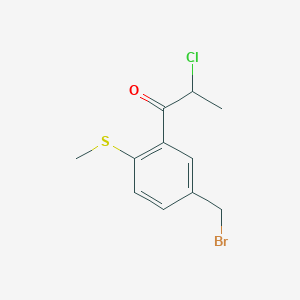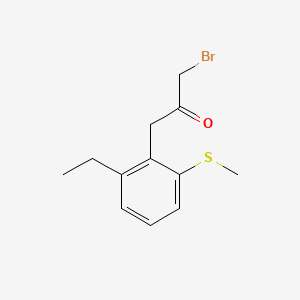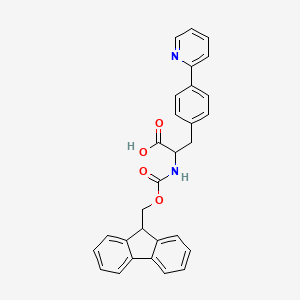![molecular formula C18H12N2O3 B14065179 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid is an organic compound that features a benzoic acid core with a phenoxy methyl group and a dicyanoethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy methyl benzoic acid derivative, followed by the introduction of the dicyanoethenyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoic acid core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenoxybenzoic acid: Similar structure but lacks the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: Similar structure but lacks the phenoxy methyl group.
Uniqueness
The presence of both the phenoxy methyl group and the dicyanoethenyl group in 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid makes it unique
Propriétés
Formule moléculaire |
C18H12N2O3 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-[[4-(2,2-dicyanoethenyl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C18H12N2O3/c19-10-15(11-20)8-13-4-6-17(7-5-13)23-12-14-2-1-3-16(9-14)18(21)22/h1-9H,12H2,(H,21,22) |
Clé InChI |
MUYNJHQNWGWLIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)



![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)





